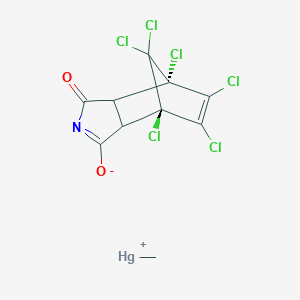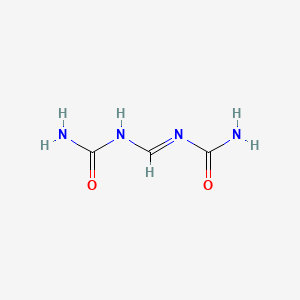
N,N'-Dicarbamoylformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicarbamoylformamidine is an organic compound that belongs to the class of formamidines It is characterized by the presence of two carbamoyl groups attached to a central formamidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbamoylformamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the hydrogenation of carbodiimides using catalysts such as palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods
Industrial production of N,N’-Dicarbamoylformamidine may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the product. The use of recyclable catalysts, such as sulfonated rice husk ash, can also be advantageous in industrial settings due to cost-effectiveness and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dicarbamoylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert N,N’-Dicarbamoylformamidine into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Dicarbamoylformamidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-Dicarbamoylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers to form chelating or bridging complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-Dicarbamoylformamidine include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
N,N’-Diphenylformamidine: A related formamidine derivative with applications in organic synthesis and coordination chemistry.
Uniqueness
N,N’-Dicarbamoylformamidine is unique due to its dual carbamoyl groups, which provide distinct reactivity and coordination properties compared to other formamidine derivatives. This uniqueness makes it valuable in specific synthetic and catalytic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6289-14-1 |
|---|---|
Molekularformel |
C3H6N4O2 |
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
(E)-(carbamoylamino)methylideneurea |
InChI |
InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9) |
InChI-Schlüssel |
JUMKGYUEKMFOGQ-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N/C(=O)N)\NC(=O)N |
Kanonische SMILES |
C(=NC(=O)N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


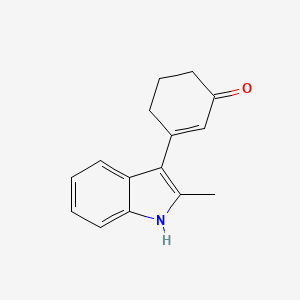
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
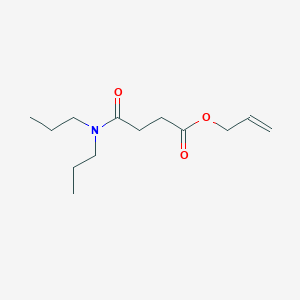
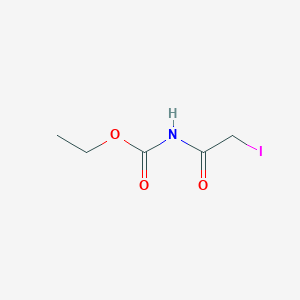

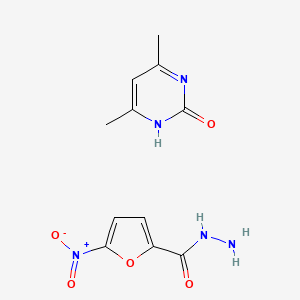

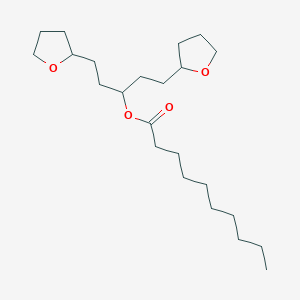
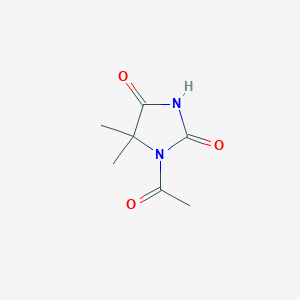
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
